1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci)
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Overview
Description
1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) is a complex organic compound with a unique structure that includes a piperazine ring, a benzo[b]thiophene moiety, and various functional groups such as chloro and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the chloro and nitro groups: These functional groups are usually introduced via electrophilic aromatic substitution reactions.
Coupling with piperazine: The piperazine ring is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted derivatives: From nucleophilic substitution reactions.
Carboxylic acids: From the hydrolysis of the ester group
Scientific Research Applications
1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) involves its interaction with specific molecular targets. The nitro and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. This can lead to inhibition or activation of these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core but different functional groups.
Uniqueness
1-Piperazinecarboxylicacid,4-[(3-chloro-6-nitrobenzo[b]thien-2-yl)carbonyl]-,1,1-dimethylethylester(9ci) is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups, along with the piperazine ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-18(2,3)27-17(24)21-8-6-20(7-9-21)16(23)15-14(19)12-5-4-11(22(25)26)10-13(12)28-15/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPYSABIAMNYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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